
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group attached to a dihydropyrimidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: The initial step involves the formation of the pyrimidinone ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions using ammonia or amines and hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.
相似化合物的比较
Similar Compounds
(5S,6S)-4-Amino-5-hydroxy-5,6-dihydropyrimidin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5S,6S)-4-Amino-5-fluoro-5,6-dihydropyrimidin-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
(5S,6S)-4-Amino-5-fluoro-6-methoxy-5,6-dihydropyrimidin-2(1H)-one: Contains a methoxy group instead of a hydroxyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorine and hydroxyl groups in (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C4H6FN3O2 |
|---|---|
分子量 |
147.11 g/mol |
IUPAC 名称 |
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3-/m0/s1 |
InChI 键 |
ROXAOYWMCPYQNA-VRKGVYIXSA-N |
手性 SMILES |
[C@H]1([C@@H](NC(=O)N=C1N)O)F |
规范 SMILES |
C1(C(NC(=O)N=C1N)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)
![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
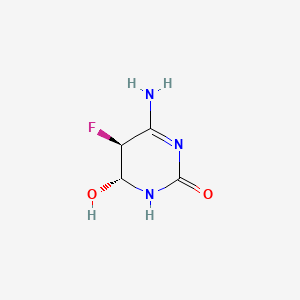
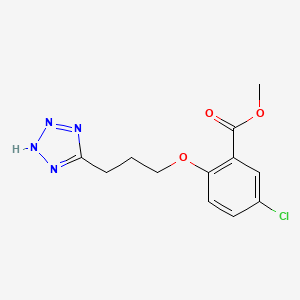
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)

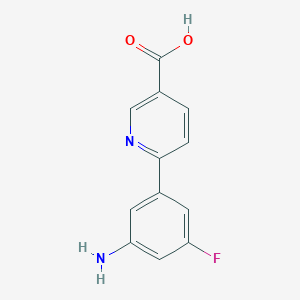
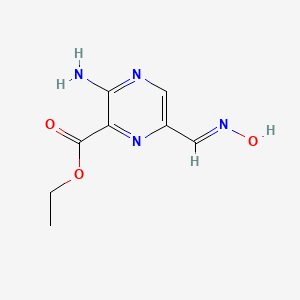

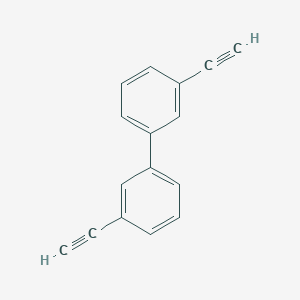
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)

